molecular formula C11H16F3NO4 B6142102 (2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1955473-54-7

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6142102
CAS No.: 1955473-54-7
M. Wt: 283.24 g/mol
InChI Key: BQBZFVBNWIBSHC-RQJHMYQMSA-N
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Description

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral, Boc-protected pyrrolidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the pyrrolidine ring. This compound is significant in medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability, lipophilicity, and binding interactions with biological targets . It serves as a key intermediate in the synthesis of pharmaceuticals targeting conditions such as cystic fibrosis and cancer .

Properties

IUPAC Name

(2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBZFVBNWIBSHC-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the trifluoromethyl group can enhance the compound’s stability and bioactivity. The pyrrolidine ring may interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Modifications

The compound is compared below with analogs differing in substituents, ring size, and stereochemistry. Key data are summarized in Table 1.

Key Research Findings

Electronic and Steric Effects
  • Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity and resistance to oxidative metabolism compared to phenyl or methoxy analogs .
  • Phenyl Substituents : Compounds like (2R,3S)-1-(tert-Boc)-3-phenylpyrrolidine-2-carboxylic acid exhibit increased hydrophobicity, improving membrane permeability but reducing hydrogen-bonding capacity .
  • Fluorine vs. Trifluoromethyl: Difluoro analogs (e.g., C₁₀H₁₅F₂NO₄) show moderate polarity, while -CF₃ provides greater steric bulk and lipophilicity, critical for protein-ligand interactions .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values compared to hydroxyl or methoxy analogs, favoring blood-brain barrier penetration .
  • Acidity : The carboxylic acid group (pKa ~2.5) is deprotonated under physiological conditions, enhancing solubility relative to ester-protected analogs .

Biological Activity

(2S,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, with the chemical formula C11H16F3NO4C_{11}H_{16}F_3NO_4 and CAS number 1980044-86-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural representation of this compound is as follows:

SMILES CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)[C@H](C(=O)O)O\text{SMILES }CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)[C@H](C(=O)O)O

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its role as a versatile building block in the synthesis of biologically active molecules. Its unique trifluoromethyl group contributes to its pharmacological properties.

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of g-secretase, which is crucial in the development of Alzheimer's disease therapies .
  • Antagonistic Effects : Research indicates that derivatives of this compound can act as antagonists for certain receptors, including those involved in pain signaling and neuroinflammation .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives containing the pyrrolidine structure exhibited significant inhibition against g-secretase activity, suggesting potential applications in Alzheimer's treatment .
  • Study 2 : Another investigation focused on the compound's ability to modulate neurotransmitter receptors. It was found to have a selective antagonistic effect on vanilloid receptors, which are implicated in pain pathways .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
g-secretase inhibitionEnzyme inhibition
Vanilloid receptor antagonismReceptor modulation
Neuroprotective effectsModulation of neuroinflammatory pathways

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